molecular formula C12H14F2O3 B14027819 Ethyl 2,4-difluoro-3-isopropoxybenzoate

Ethyl 2,4-difluoro-3-isopropoxybenzoate

Cat. No.: B14027819
M. Wt: 244.23 g/mol
InChI Key: IDRYKFAAHCXLMX-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-3-isopropoxybenzoate is an organic compound with the molecular formula C12H14F2O3 and a molecular weight of 244.24 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoate ester. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-difluoro-3-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluoro-3-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups attached to the benzene ring.

    Hydrolysis: The major products are 2,4-difluoro-3-isopropoxybenzoic acid and ethanol.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,4-difluoro-3-isopropoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-3-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 2,4-difluoro-3-isopropoxybenzoate can be compared to other similar compounds such as:

These compounds share similar structural features but differ in the position of the fluorine atoms and isopropoxy group on the benzene ring. This variation can lead to differences in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 2,4-difluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-6-9(13)11(10(8)14)17-7(2)3/h5-7H,4H2,1-3H3

InChI Key

IDRYKFAAHCXLMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)OC(C)C)F

Origin of Product

United States

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